molecular formula C19H14F3N3O2 B2376896 N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-47-4

N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2376896
CAS No.: 439111-47-4
M. Wt: 373.335
InChI Key: JMOYMLZWGBOBEF-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a complex organic compound featuring a pyridine ring, a trifluoromethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaOH, KOH, NH3

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amines, thiols

Scientific Research Applications

N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrrole rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
  • 4-(trifluoromethyl)benzoyl chloride
  • 3-(trifluoromethyl)benzoic acid

Uniqueness

N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its trifluoromethyl group, pyridine ring, and pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)15-5-1-4-13(7-15)17(26)14-8-16(24-11-14)18(27)25-10-12-3-2-6-23-9-12/h1-9,11,24H,10H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOYMLZWGBOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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